- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

Cas no 939-79-7 (2-Nitro-p-toluonitrile)

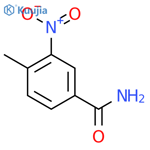

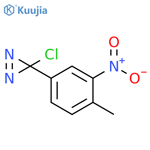

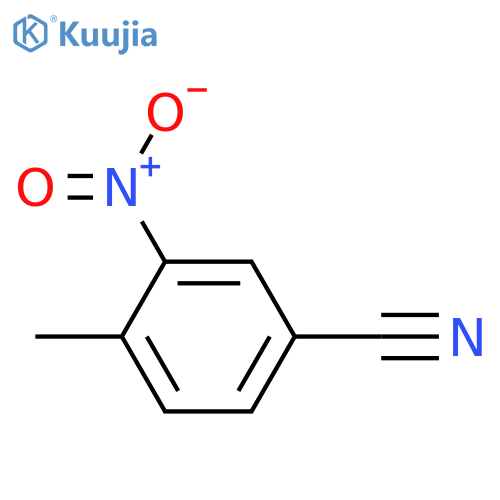

2-Nitro-p-toluonitrile structure

Nombre del producto:2-Nitro-p-toluonitrile

Número CAS:939-79-7

MF:C8H6N2O2

Megavatios:162.145441532135

MDL:MFCD00031482

CID:40358

PubChem ID:24873513

2-Nitro-p-toluonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 3-Nitro-4-methylbenzonitrile

- 4-Methyl-3-nitrobenzonitrile

- 2-Nitro-p-toluonitri

- 2-Nitro-p-toluonitrile

- 3-nitro-P-tolunitrile

- 1-methyl-4-cyano-2-nitrobenzene

- 2-nitro-4-cyanotoluene

- 4-Cyano-2-nitrotoluene

- 4-methyl-3-nitrobenzenecarbonitrile

- 5-Cyano-2-methylnitrobenzene

- Benzonitrile,4-methyl-3-nitro

- MagnesiuM chloride

- Benzonitrile, 4-methyl-3-nitro-

- 4-Methyl-3-nitro-benzonitrile

- KOFBNBCOGKLUOM-UHFFFAOYSA-N

- PubChem4817

- 3-Nitro-4-methylbenzonitril

- KSC490M7N

- 4-methyl-3-nitro benzonitrile

- 3-nitro-4-methyl benzonitrile

- BEN166

- 4-Methyl-3-nitrobenzonitrile (ACI)

- p-Tolunitrile, 3-nitro- (7CI)

- 3-Nitro-4-tolunitrile

- AB-337/25021030

- EN300-97889

- PS-5268

- J-512965

- 4-Methyl-3-nitrobenzonitrile, 97%

- AC-4101

- DTXSID70343370

- STL367706

- AKOS000447038

- 939-79-7

- InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H

- M1946

- SY017139

- MFCD00031482

- DB-006507

- CS-W002158

- SCHEMBL323126

-

- MDL: MFCD00031482

- Renchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3

- Clave inchi: KOFBNBCOGKLUOM-UHFFFAOYSA-N

- Sonrisas: N#CC1C=C([N+](=O)[O-])C(C)=CC=1

- Brn: 2047311

Atributos calculados

- Calidad precisa: 162.042927g/mol

- Carga superficial: 0

- XLogP3: 2.1

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Cuenta de enlace giratorio: 0

- Masa isotópica única: 162.042927g/mol

- Masa isotópica única: 162.042927g/mol

- Superficie del Polo topológico: 69.6Ų

- Recuento de átomos pesados: 12

- Complejidad: 225

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Pale-yellow to Yellow-brown Solid

- Denso: 1.2600

- Punto de fusión: 105.0 to 109.0 deg-C

- Punto de ebullición: 171°C/12mmHg(lit.)

- Punto de inflamación: 171°C/12mm

- PSA: 69.61000

- Logp: 2.29808

- Disolución: Not determined

2-Nitro-p-toluonitrile Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:3439

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Nivel de peligro:6.1

- Grupo de embalaje:III

- Condiciones de almacenamiento:Store at room temperature

- Categoría de embalaje:III

- Período de Seguridad:6.1

- Términos de riesgo:R36/37/38

2-Nitro-p-toluonitrile Datos Aduaneros

- Código HS:2926909090

- Datos Aduaneros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Nitro-p-toluonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-25g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 98% | 25g |

¥80.00 | 2024-04-24 | |

| Alichem | A010003461-1g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 97% | 1g |

$1519.80 | 2023-08-31 | |

| Enamine | EN300-97889-2.5g |

4-methyl-3-nitrobenzonitrile |

939-79-7 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| Apollo Scientific | OR4834-5g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 5g |

£15.00 | 2025-02-20 | ||

| Chemenu | CM157328-500g |

3-Nitro-4-methylbenzonitrile |

939-79-7 | 95+% | 500g |

$327 | 2022-06-09 | |

| TRC | N572975-500mg |

2-Nitro-p-toluonitrile |

939-79-7 | 500mg |

$144.00 | 2023-05-17 | ||

| Chemenu | CM157328-100g |

3-Nitro-4-methylbenzonitrile |

939-79-7 | 95%+ | 100g |

$84 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18840-25g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 25g |

¥156.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-10g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 98% | 10g |

¥46.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-500g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 98% | 500g |

¥1581.00 | 2024-04-24 |

2-Nitro-p-toluonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: tert-Butanol , Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ; 48 h, 55 °C

Referencia

- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source, Synthesis, 2022, 54(13), 3077-3084

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections, India, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Nitric acid

Referencia

- Syntheses in the indole series. I, Journal of the Chemical Society, 1924, 125, 2285-91

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Cupric acetate , Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ; 20 h, 120 °C

Referencia

- Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source, Chinese Journal of Chemistry, 2013, 31(4), 449-452

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 - 15 °C; 1 h, < 15 °C

Referencia

- Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers, Macromolecules (Washington, 2013, 46(4), 1651-1658

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide

Referencia

- C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism, Journal of Organic Chemistry, 1993, 58(27), 7700-8

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ; 3.3 h, reflux

Referencia

- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition, Asian Journal of Chemistry, 2012, 24(3), 1401-1402

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt

Referencia

- Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures, Organic Letters, 2021, 23(15), 6121-6125

Synthetic Routes 10

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, rt; 1 h, rt; 30 min, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referencia

- Synthesis of 6-cyanoindole-3-carboxaldehyde, Yingyong Huaxue, 2005, 22(4), 454-456

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 1 h, 0 °C; 4 h, 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- New herbicide mesosulfuron-methyl, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C; 1 h, 0 °C

Referencia

- Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators, United States, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sulfuric acid ; rt → 0 °C

1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C

1.3 Reagents: Water ; cooled

Referencia

- Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester, Nongyao, 2014, 53(4), 239-241

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ; 3 h, reflux

Referencia

- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene

Referencia

- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Sulfuric acid ; rt → 0 °C; 20 min, 0 °C

1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt

1.3 Solvents: Water

1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt

1.3 Solvents: Water

Referencia

- Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

Synthetic Routes 18

Condiciones de reacción

1.1 Catalysts: Dipiperidinomethane , Palladium diacetate , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; 16 h, 160 °C

Referencia

- Progress in the palladium-catalyzed cyanation of aryl chlorides, Chemistry - A European Journal, 2003, 9(8), 1828-1836

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Nitric acid

Referencia

- Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208

2-Nitro-p-toluonitrile Raw materials

- 3H-Diazirine, 3-chloro-3-(4-methyl-3-nitrophenyl)-

- 4-Methyl-3-nitrobenzamide

- 4-iodo-1-methyl-2-nitro-benzene

- 4-Methyl-3-nitrobenzaldehyde

- Borate(1-),tetrafluoro-

- Benzenediazonium, 4-methyl-3-nitro-

- 1-Piperidineacetonitrile

2-Nitro-p-toluonitrile Preparation Products

2-Nitro-p-toluonitrile Proveedores

Amadis Chemical Company Limited

Miembros de la medalla de oro

(CAS:939-79-7)2-Nitro-p-toluonitrile

Número de pedido:A15979

Estado del inventario:in Stock

Cantidad:500g

Pureza:99%

Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:04

Precio ($):303.0

2-Nitro-p-toluonitrile Literatura relevante

-

1. CCCXXIX.—The isomerism of the oximes. Part XXIV. 4-Methoxy-3-methyl-, 3-nitro-4-methyl-, and some ortho-substituted benzaldoximesOscar L. Brady,Antoinette N. Cosson,Arthur J. Roper J. Chem. Soc. Trans. 1925 127 2427

-

Nilesh M. Patil,Manohar A. Bhosale,Bhalchandra M. Bhanage RSC Adv. 2015 5 86529

-

Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326

939-79-7 (2-Nitro-p-toluonitrile) Productos relacionados

- 96784-54-2(3-Methyl-4-nitrobenzonitrile)

- 51762-67-5(3-nitrobenzene-1,2-dicarbonitrile)

- 26830-95-5(4-Methyl-2-nitrobenzonitrile)

- 64113-86-6(5-Methyl-2-nitrobenzonitrile)

- 612-24-8(2-Nitrobenzonitrile)

- 35213-00-4(2,6-Dinitrobenzonitrile)

- 20033-48-1(1,3-Benzenedicarbonitrile, 2-amino-5-nitro-)

- 1885-76-3(2-Methyl-6-nitrobenzonitrile)

- 17420-30-3(2-amino-5-nitro-benzonitrile)

- 71516-35-3(2-Methyl-3-nitrobenzonitrile)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:939-79-7)3-nitro-P-tolunitrile

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Suzhou Senfeida Chemical Co., Ltd

(CAS:939-79-7)4-Methyl-3-nitrobenzonitrile

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe